molecular formula C11H17F2NO4 B15307951 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B15307951
M. Wt: 265.25 g/mol
InChI Key: ALXQJVSBYXCMMW-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amines. The presence of the Boc group makes it an acid-labile protecting group, which can be selectively removed under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method allows for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines to protect them during synthetic procedures and can be selectively removed under acidic conditions. This selective cleavage allows for the synthesis of complex molecules without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the difluoro and methyl groups on the pyrrolidine ring. These substituents can influence the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid (CAS No. 911635-43-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H22F2N2O5
  • Molecular Weight : 336.33 g/mol
  • Structure : The compound features a pyrrolidine ring with tert-butoxycarbonyl and difluoro substituents, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.

Biological Assays and Findings

Several studies have explored the biological effects of this compound:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis C Virus (HCV) by inhibiting viral replication processes .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disease models .

Case Study 1: Antiviral Efficacy

A study demonstrated that a related compound showed a significant reduction in HCV replication in vitro. The mechanism was linked to the inhibition of viral proteases, which are essential for viral maturation .

Case Study 2: Cancer Cell Line Inhibition

In vitro assays using breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers .

Data Tables

Biological Activity Mechanism Study Reference
AntiviralInhibition of HCV replication
AnticancerInduction of apoptosis
NeuroprotectionReduction of oxidative stress

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

4,4-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-5-10(4,7(15)16)11(12,13)6-14/h5-6H2,1-4H3,(H,15,16)

InChI Key

ALXQJVSBYXCMMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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